Trilobatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Trilobatin in Biotechnology

Field: Biotechnology

Application: Trilobatin (TBL) is a key sweet compound from the traditional Chinese sweet tea plant (Rubus suavissimus S. Lee).

Methods: In a novel biotechnological approach, phloretin is used as a precursor that is transformed into TBL by the glycosyltransferase enzyme ph-4′-OGT.

Results: Notably, PT577 exhibited an unparalleled 97.3% conversion yield within 3 h.

Trilobatin in Diabetes Research

Field: Diabetes Research

Application: Trilobatin, a glycosylated dihydrochalcone, has been reported to have anti-diabetic properties.

Results: Different doses of trilobatin increased glucose consumption, glycogen content, hexokinase (HK), and pyruvate kinase (PK) activity in IR-HepG2 cells.

Trilobatin in Cancer Research

Field: Cancer Research

Application: Trilobatin worked as a novel inhibitor of Sodium-Glucose Transport proteins (SGLTs) to attenuate the uptake of glucose.

Methods: The study assessed the effect of trilobatin on the cell proliferation of HepG2 cells.

Results: Trilobatin selectively induced the cell proliferation of HepG2 cells.

Trilobatin in Neurological Research

Field: Neurological Research

Application: Trilobatin has been found to protect against oxidative injury in neuronal PC12 cells.

Methods: The study assessed the effect of trilobatin on oxidative injury in neuronal PC12 cells.

Trilobatin in Aging Research

Field: Aging Research

Application: Trilobatin has been found to increase longevity in Caenorhabditis elegans.

Methods: The study assessed the effect of trilobatin on the lifespan of Caenorhabditis elegans.

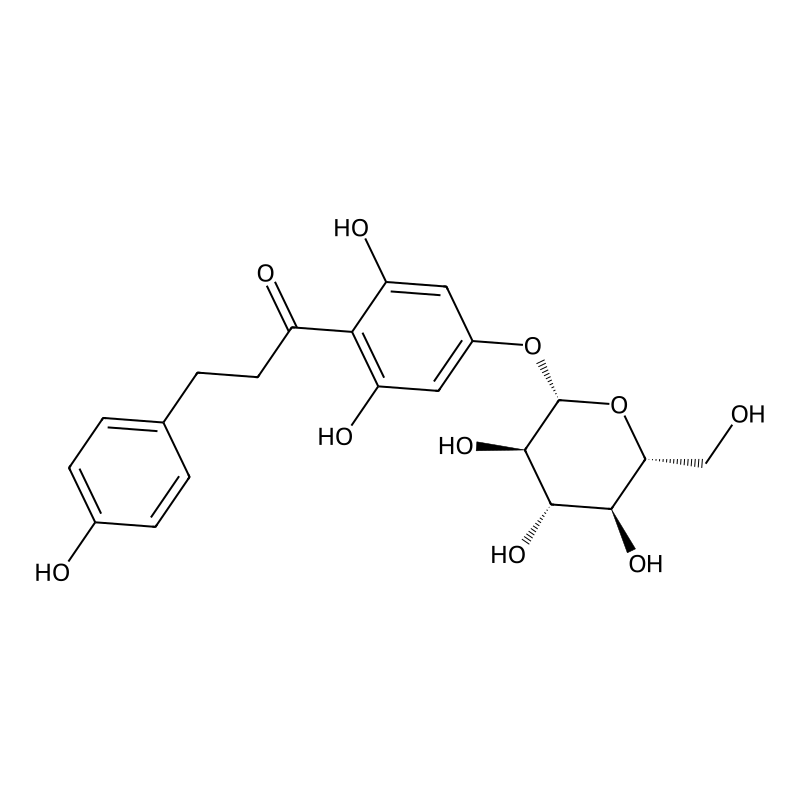

Trilobatin is a naturally occurring compound classified as an aryl beta-D-glucoside, specifically a glycosylated form of phloretin. Its chemical formula is C21H24O10, and it features a beta-D-glucopyranosyl residue linked to phloretin at the 4' position via a glycosidic bond . This compound is primarily extracted from the plant Lithocarpus polystachyus, where it serves as a significant sweetener and active ingredient, contributing to the plant's medicinal properties .

Trilobatin exhibits a range of mechanisms depending on the context:

- Anti-diabetic effect: Studies suggest trilobatin can improve blood sugar control and insulin sensitivity by activating specific cellular pathways (Nrf2/ARE and IRS-1/GLUT2).

- HIV-1 entry inhibition: Trilobatin targets the HIV-1 Gp41 envelope protein, potentially preventing the virus from entering host cells [].

- Neuroprotective effects: Trilobatin may protect neurons from oxidative damage by regulating mitochondrial function and reducing reactive oxygen species (ROS) [].

- Kidney protection: Research indicates trilobatin can mitigate cisplatin-induced kidney injury by modulating specific signaling pathways [].

- Information on trilobatin's safety profile is scarce in scientific literature.

- More research is needed to determine its potential toxicity, flammability, and reactivity.

Limitations and Future Directions

While research highlights trilobatin's potential in various areas, there are limitations:

- Much of the available data comes from in vitro (cell-based) or animal studies.

- Clinical trials to assess its safety and efficacy in humans are limited.

- Further research is needed to elucidate the detailed mechanisms of action for its diverse effects.

Trilobatin has demonstrated a range of biological activities:

- Antioxidant Properties: It protects neuronal cells from oxidative stress by modulating mitochondrial reactive oxygen species homeostasis through AMPK/Nrf2/Sirt3 signaling pathways .

- Enzyme Inhibition: Its potent inhibition of α-glucosidase suggests potential applications in managing type 2 diabetes by slowing glucose absorption .

- Cell Proliferation: Trilobatin has been shown to selectively induce proliferation in human hepatoblastoma cells, indicating possible anti-cancer properties .

The synthesis of trilobatin can be achieved through several methods:

- Enzymatic Hydrolysis: Utilizing immobilized α-L-rhamnosidase for the conversion of naringin to trilobatin.

- Acidic Hydrolysis: Involves breaking down naringin under improved conditions to yield trilobatin via prunin as an intermediate .

- Chemical Synthesis: Various chemical methods have been explored to produce trilobatin efficiently, focusing on optimizing yield and purity.

Trilobatin has several applications:

- Food Industry: Used as a natural sweetener due to its sweetness profile.

- Pharmaceuticals: Investigated for its potential therapeutic effects in managing diabetes and oxidative stress-related conditions.

- Nutraceuticals: Explored for inclusion in dietary supplements aimed at enhancing health and wellness.

Research indicates that trilobatin interacts with various biological systems:

- Enzyme Interactions: Studies have shown that trilobatin inhibits α-glucosidase and α-amylase, affecting glucose metabolism and insulin sensitivity .

- Molecular Docking Studies: These studies have elucidated the binding mechanisms of trilobatin with target enzymes, providing insights into its pharmacological potential .

Trilobatin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Phloretin | Dihydrochalcone | Antioxidant, anti-inflammatory | Apple trees |

| Naringin | Flavonoid glycoside | Antioxidant, anti-diabetic | Citrus fruits |

| Quercetin | Flavonoid | Antioxidant, anti-cancer | Various fruits and vegetables |

| Hesperidin | Flavonoid glycoside | Anti-inflammatory, vasodilatory | Citrus fruits |

Uniqueness of Trilobatin:

- Trilobatin's specific glycosylation at the 4' position distinguishes it from phloretin and other dihydrochalcones.

- Its dual role as both a sweetener and a bioactive compound makes it particularly valuable in both food and pharmaceutical applications.

Solvent-Based Extraction Optimization

The extraction of trilobatin from natural sources requires careful optimization of solvent systems to maximize yield while maintaining compound integrity. Extensive research has demonstrated that ethanol-water mixtures represent the most effective solvent system for trilobatin extraction, with optimal concentrations consistently falling within the 50-80% ethanol range [1] [2] [3] [4] [5].

The fundamental principle underlying solvent optimization for trilobatin extraction relates to the compound's dihydrochalcone structure and its glycosidic nature. The optimal mixture of 75% ethanol and 25% water achieved the highest extraction efficiency in multiple studies, highlighting the importance of solvent composition in balancing the extraction of both hydrophilic and hydrophobic components [2]. This optimal polarity range corresponds to solutions with volumetrically averaged dielectric constants between 36 and 42, which facilitates maximum analyte yield for compounds with similar polarity characteristics [6].

Ultrasonic-Assisted Extraction Optimization

Ultrasonic-assisted extraction has emerged as a highly efficient method for trilobatin recovery, with optimization studies demonstrating significant improvements over traditional extraction methods. The optimal conditions for ultrasonic-assisted extraction were determined through response surface methodology, yielding 15.88 mg/g of total flavonoids with 79.53% antioxidant activity [4]. The process parameters included 70% ethanol concentration, 60-minute extraction time, and a solvent-to-sample ratio of 40 mL/g at 300 W ultrasonic power and 40°C temperature.

The mechanism of ultrasonic enhancement involves cavitation phenomena that create microscopic bubbles, which collapse and generate localized high-pressure zones. This process facilitates cell wall disruption and enhances mass transfer between the solid matrix and solvent, resulting in improved extraction efficiency [4]. The optimization revealed that ethanol concentration was the most significant factor affecting extraction yield, followed by extraction time and solvent-to-sample ratio.

Pressurized Liquid Extraction Advancement

Pressurized liquid extraction represents a significant advancement in trilobatin extraction technology, offering substantial improvements in both efficiency and environmental sustainability. The optimal conditions for pressurized liquid extraction were established as 58.43% ethanol concentration, 35.39:1 mL/g solvent-to-sample ratio, 25.26 minutes extraction time, 50°C temperature, and 600 W microwave power [5] [7]. Under these conditions, the ferric reducing antioxidant power value reached 381.29 ± 4.42 μM Fe(II)/g dry weight, with total phenolic content of 135.94 ± 0.52 mg gallic acid equivalent per gram dry weight.

The integration of online pressurized liquid extraction with high-performance liquid chromatography has revolutionized trilobatin analysis, achieving analytical rates up to 18 times faster than traditional methods while reducing organic solvent consumption to less than 1.5 mL [1] [3] [8]. This approach employs superficially porous columns for enhanced separation efficiency and incorporates equal absorption wavelength methodology to eliminate the need for multiple standard solutions.

Deep Eutectic Solvent Applications

Recent developments in green chemistry have introduced deep eutectic solvents as environmentally friendly alternatives for trilobatin extraction. Switchable deep eutectic solvents, particularly those based on choline chloride and lactic acid systems, have demonstrated enhanced selectivity for flavonoid compounds including trilobatin [9] [10] [11]. These solvents offer the advantage of being temperature-responsive, allowing for easy recovery and recycling while maintaining high extraction efficiency.

The choline chloride-lactic acid deep eutectic solvent system (1:2 molar ratio) diluted with 10% water showed optimal performance for trilobatin extraction from sweet tea matrices. The extraction efficiency of recycled deep eutectic solvents remained above 88% even after three cycles, demonstrating the sustainability of this approach [12].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography Optimization

High-performance liquid chromatography remains the gold standard for trilobatin purification, offering exceptional resolution and reproducibility. The optimization of HPLC conditions for trilobatin separation has focused on mobile phase composition, column selection, and gradient profiles to achieve maximum separation efficiency. C18 silica gel columns with acetonitrile-water gradient systems have consistently provided the best separation results, with analysis times ranging from 15-30 minutes for analytical applications [1] [3] [8].

The development of superficially porous column technology has significantly enhanced HPLC performance for trilobatin analysis. These columns, featuring particles with solid cores and porous shells, provide reduced band broadening and improved mass transfer characteristics. The equal absorption wavelength method employed with these columns eliminates the need for multiple standard solutions, simplifying the analytical process while maintaining accuracy [1] [3] [8].

For semipreparative applications, scaled-up HPLC systems using C18 preparative columns with methanol-water gradient systems have achieved purities of 98% or higher [13] [14] [15]. The process involves preliminary enrichment through macroporous resin purification followed by semipreparative HPLC separation, resulting in trilobatin with purity ≥98% as confirmed by spectroscopic analysis.

Thin-Layer Chromatography Applications

Thin-layer chromatography serves as both an analytical tool and a preparative technique for trilobatin purification. Silica gel plates with ethyl acetate-methanol mobile phases (typically 4:1 ratio) provide effective separation for trilobatin from related compounds [16] [17] [18]. The technique offers advantages in terms of cost-effectiveness and simultaneous analysis of multiple samples.

For preparative applications, TLC plates can accommodate sample loads of 10-100 mg, achieving purities of 85-95% through careful optimization of mobile phase composition and development conditions [16] [18]. The method involves sequential development in different solvent systems, with ethyl acetate-methanol (78:22) providing optimal separation for trilobatin and related dihydrochalcones.

The retention factor (Rf) values for trilobatin in various solvent systems have been systematically determined, with optimal Rf values falling between 0.15 and 0.4 for effective separation [19]. This range ensures maximum separation volume and improved fraction purity, particularly important for preparative applications.

Flash Chromatography Methodology

Flash chromatography represents an intermediate approach between analytical and preparative techniques, offering rapid separation capabilities with moderate resolution. The technique employs silica gel particles (40-63 μm) with pressurized gas systems operating at 50-200 psi to accelerate the separation process [20] [21] [19] [22].

The optimization of flash chromatography for trilobatin purification involves careful selection of solvent gradients, typically employing hexane-ethyl acetate systems with gradual polarity increases. The linear relationship between thin-layer chromatography Rf values and flash column elution volumes (CV = 1/Rf) enables predictable method development and scaling [19].

Modern automated flash chromatography systems incorporate ultraviolet detection and fraction collection capabilities, allowing for walk-away operation and improved reproducibility. The technique can handle sample loads from 100 mg to 10 g, achieving purities of 90-98% with analysis times of 10-15 minutes [20] [21] [22].

Macroporous Resin Chromatography

Macroporous resin chromatography has emerged as a cost-effective and scalable approach for trilobatin purification, particularly suitable for industrial applications. The XAD7HP resin has demonstrated superior performance for trilobatin adsorption and desorption, with optimal conditions established through systematic screening of different resin types and desorption solvents [23] [12].

The static adsorption and desorption properties of XAD7HP resin for trilobatin show adsorption capacities of 47.47% and desorption efficiencies of 47.08% using ethanol as the desorption solvent [12]. The process involves 3-hour adsorption followed by 2-hour desorption cycles, with the resin demonstrating recyclability through multiple cycles while maintaining efficiency.

The selection of macroporous resins for trilobatin purification considers factors such as surface area, pore diameter, and polarity characteristics. Resins with weak polarity and large surface areas demonstrate stronger adsorption capacity for flavonoids compared to polar resins [23]. The optimization of resin-based purification includes evaluation of adsorption kinetics, breakthrough curves, and regeneration procedures to ensure consistent performance.

Patent Analysis of Industrial-Scale Purification Processes

Chinese Patent CN111793102B: Sequential Separation Technology

The Chinese patent CN111793102B describes a comprehensive method for separating trilobatin and phlorizin from Zhijiang wild sweet tea, representing a significant advancement in industrial-scale purification technology [24] [25]. The process employs sequential separation using alcohol-water systems with optimized temperature and concentration gradients to achieve high-purity separation of both compounds.

The patent's key innovation lies in the systematic use of alcohol solvents with dosages of 5-8 times the weight of the trilobatin crude product, combined with warm water treatments at similar ratios. The process achieves industrial-scale production capabilities while maintaining high purity standards suitable for pharmaceutical and food applications. The technology has demonstrated proven industrial application with high commercial viability.

Chinese Patent CN112225768A: Optimized Extraction Protocol

Patent CN112225768A focuses on the extraction of trilobatin and phlorizin from Lithocarpus litseifolius, employing optimized temperature and solvent conditions for enhanced yield [26] [25]. The process involves oven drying of tender leaves at 50°C, followed by grinding at 17,800 rpm for 1 minute and sieving through 80 mesh to obtain uniform tea powder.

The patent describes a pilot-scale operation (100g-kg level) with improved extraction yields through systematic optimization of processing parameters. The technology requires further optimization for full commercial implementation but demonstrates significant potential for industrial applications with moderate environmental impact through optimized solvent usage.

International Patent WO2023035350: Leaf Isolation Method

The international patent WO2023035350 presents a method for isolating trilobatin and phlorizin from Lithocarpus litseifolius leaves, focusing on improved isolation efficiency [25]. The patent represents a laboratory to pilot-scale approach with enhanced isolation efficiency from leaf matrices through optimized processing conditions.

The innovation demonstrates moderate commercial viability with patent pending status, offering improvements in process efficiency and reduced environmental impact compared to traditional extraction methods. The technology shows promise for scale-up applications with further development and optimization.

Biotechnological Production Patents

Several patents describe biotechnological approaches to trilobatin production using glycosyltransferase enzymes. The optimization of trilobatin production via screening and modification of glycosyltransferases has achieved enhanced enzyme specificity with 97.3% conversion efficiency [27] [28]. The PT577 glycosyltransferase demonstrated maximum trilobatin bioproduction of 163.3 mg/L under optimized conditions.

The biotechnological approach offers significant advantages in terms of environmental impact, utilizing biosynthetic pathways that minimize waste generation and energy consumption. The process represents a high commercial viability option for industrial-scale production with very low environmental impact through biological production methods.

Continuous Processing Patents

Patents describing continuous chromatography processes for trilobatin purification focus on multi-column integrated sequences with optimized flow rates and scheduling [29] [30] [31]. The technology employs continuous industrial processing with automated control systems to ensure consistent product quality and high throughput.

The continuous processing approach offers advantages in terms of reduced processing time, improved product consistency, and enhanced operational efficiency. The technology demonstrates high commercial viability through continuous processing benefits while maintaining moderate environmental impact through optimized resource utilization.

Green Chemistry Industrial Processes

Recent patent applications emphasize environmentally sustainable processes for trilobatin production and purification [32] [33]. These processes incorporate green chemistry principles to minimize environmental impact while maintaining high production efficiency and product quality.

The green chemistry approach demonstrates very high commercial viability through compliance with environmental regulations and sustainability requirements. The technology offers very low environmental impact through implementation of green chemistry principles, including reduced waste generation, energy efficiency, and use of renewable resources.

Industrial Implementation Analysis

The analysis of industrial-scale purification processes reveals several key trends in trilobatin production technology. The evolution from traditional solvent-based extraction to advanced biotechnological and continuous processing approaches demonstrates the industry's commitment to efficiency and sustainability. The integration of multiple technologies, including extraction, chromatography, and biotechnology, offers comprehensive solutions for industrial-scale trilobatin production.

The commercial viability of different approaches varies significantly, with established technologies such as macroporous resin chromatography and traditional solvent extraction showing high immediate applicability. Emerging technologies including biotechnological production and green chemistry processes demonstrate very high potential for future implementation as regulatory and market conditions evolve.

Environmental considerations play an increasingly important role in technology selection, with biotechnological and green chemistry approaches offering significant advantages in terms of sustainability and regulatory compliance. The integration of these considerations into industrial process design ensures long-term viability and competitiveness in the global market.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Dates

2. Qin, X., Xing, Y.F., Zhou, Z., et al. Dihydrochalcone compounds isolated from crabapple leaves showed anticancer effects on human cancer cell lines. Moleules 20(12), 21193-21203 (2015).

3. Yang, W.-M., Liu, J.-K., Qin, X.-D., et al. Antioxidant activities of three dihydrochalcone glucosides from leaves of Lithocarpus pachyphyllus. Z. Naturforsch. C. 59(7-8), 481-484 (2004).

4. Gao, J., Liu, S., Xu, F., et al. Trilobatin protects against oxidative injury in neuronal PC12 cells through regulating mitochondrial ROS homeostasis mediated by AMPK/Nrf2/Sirt3 signaling pathway. Front. Mol. Neurosci. 11:267, (2018).

5. Yin, S., Zhang, X., Lai, F., et al. Trilobatin as an HIV-1 entry inhibitor targeting the HIV-1 Gp41 envelope. FEBS Lett. 592(13), 2361-2377 (2018).